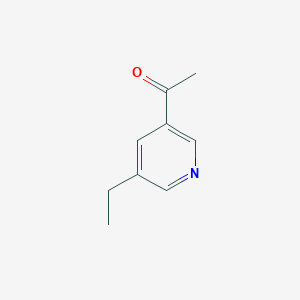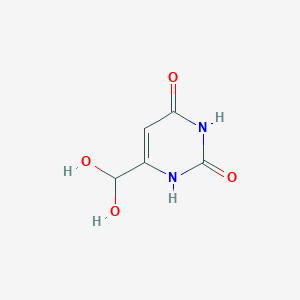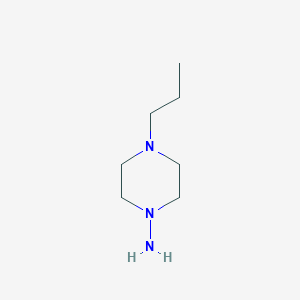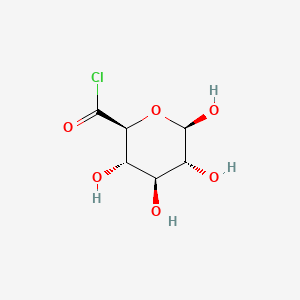
Ethanone, 1-(5-ethyl-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) is a chemical compound with a molecular formula of C9H11NO It is a derivative of pyridine, characterized by the presence of an ethanone group attached to the 5-ethyl-3-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) typically involves the alkylation of 3-pyridyl ethanone with an ethylating agent. One common method is the reaction of 3-pyridyl ethanone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
On an industrial scale, the production of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(5-methyl-3-pyridinyl): Similar structure but with a methyl group instead of an ethyl group.
3-acetyl-5-methylpyridine: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness
Ethanone,1-(5-ethyl-3-pyridinyl)-(9ci) is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl-substituted counterparts. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(5-ethylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-9(7(2)11)6-10-5-8/h4-6H,3H2,1-2H3 |
InChI Key |
IFEYFVAXXSXAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)




![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)



![3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)


![3-[4-[2-[[6-amino-9-[(2R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B13832126.png)
